1-(1-benzyl-1H-imidazol-5-yl)ethanone
Description
Properties
CAS No. |
189353-88-6 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(3-benzylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-13-9-14(12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
BLQNOZHGIDFFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 1-(1-benzyl-1H-imidazol-5-yl)ethanone with key analogs based on substituent variations and their implications:
*Calculated based on molecular formula.
Key Observations :
- Benzyl vs.
- Ethanone vs. Methanol: The ethanone group offers a reactive carbonyl site for nucleophilic additions, whereas methanol derivatives (e.g., ) prioritize hydroxyl-driven interactions like hydrogen bonding.
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (e.g., ) and amino () substituents modulate electronic effects, influencing reactivity in synthesis and biological target engagement.
Physical Properties and Stability
- Solubility: Benzyl-substituted compounds exhibit lower aqueous solubility compared to polar analogs (e.g., amino- or methanol-substituted derivatives) .
- Thermal Stability: Imidazolyl ethanones generally decompose above 200°C, with nitro derivatives () being less stable due to explosive tendencies.
Preparation Methods
Stepwise Reaction Mechanism
-
Imidazole Core Formation : A substituted aldehyde (e.g., 2-bromopropionaldehyde) reacts with acetamidine hydrochloride under basic conditions (e.g., sodium tert-butoxide) to form 2-methylimidazole-4-carbaldehyde.
-
Benzylation : The imidazole intermediate undergoes benzylation using benzyl bromide in tetrahydrofuran (THF) with a strong base (e.g., potassium carbonate) at 50–60°C.
-
Acetylation : The final acetyl group is introduced via reaction with diethyl succinate in ethanol under reflux, catalyzed by sodium ethoxide.
Key Data :
Debus-Radziszewski Imidazole Synthesis
This classical method involves cyclization of glyoxal, ammonia, and a carbonyl compound. For This compound , modifications include:
Optimized Protocol
-
Reagents : Benzylamine, acetylacetone, and ammonium acetate in ethanol at 80°C.
-
Mechanism : The reaction proceeds via imine formation, followed by cyclization and oxidation.
Advantages : Scalable to industrial production with minimal by-products.
Ketene-Mediated Acylation
Direct acylation of pre-formed imidazole derivatives using ketenes offers a streamlined route.
Procedure from Patent WO2015005615A1
-
Imidazole Activation : 1-Benzylimidazole reacts with ketene (generated from acetone pyrolysis) in benzene at 40–45°C.
-
Acetylation : Ketene gas is bubbled into the reaction mixture, forming the acetylated product.
Conditions :
Comparative Analysis of Methods
Recent Advances and Innovations
Q & A
Q. How can structure-activity relationship (SAR) studies guide further modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
